molecular formula C5H10Cl2N4 B13631530 5-(Aminomethyl)pyrazin-2-aminedihydrochloride

5-(Aminomethyl)pyrazin-2-aminedihydrochloride

Cat. No.: B13631530
M. Wt: 197.06 g/mol
InChI Key: KPCHVTKJEOTDRG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)pyrazin-2-aminedihydrochloride typically involves the reaction of pyrazine derivatives with aminomethyl groups. One common method includes the hydrogenation of 2-chloro-5-nitrapyrin in the presence of a hydrogenation catalyst . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity starting materials and catalysts is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)pyrazin-2-aminedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogenated derivatives, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce various aminomethyl derivatives .

Scientific Research Applications

5-(Aminomethyl)pyrazin-2-aminedihydrochloride is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)pyrazin-2-aminedihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways involved in energy production and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)pyrazin-2-aminedihydrochloride is unique due to its specific aminomethyl substitution, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized heterocyclic compounds and in various biochemical studies .

Properties

Molecular Formula

C5H10Cl2N4

Molecular Weight

197.06 g/mol

IUPAC Name

5-(aminomethyl)pyrazin-2-amine;dihydrochloride

InChI

InChI=1S/C5H8N4.2ClH/c6-1-4-2-9-5(7)3-8-4;;/h2-3H,1,6H2,(H2,7,9);2*1H

InChI Key

KPCHVTKJEOTDRG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)N)CN.Cl.Cl

Origin of Product

United States

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